molecular formula C12H8BrFN2O2 B8334695 3-Bromo-5-(2-fluoro-phenylamino)-isonicotinic acid

3-Bromo-5-(2-fluoro-phenylamino)-isonicotinic acid

Cat. No.: B8334695
M. Wt: 311.11 g/mol
InChI Key: NWCAZHUSPZSWDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromo-5-(2-fluoro-phenylamino)-isonicotinic acid is a useful research compound. Its molecular formula is C12H8BrFN2O2 and its molecular weight is 311.11 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H8BrFN2O2

Molecular Weight

311.11 g/mol

IUPAC Name

3-bromo-5-(2-fluoroanilino)pyridine-4-carboxylic acid

InChI

InChI=1S/C12H8BrFN2O2/c13-7-5-15-6-10(11(7)12(17)18)16-9-4-2-1-3-8(9)14/h1-6,16H,(H,17,18)

InChI Key

NWCAZHUSPZSWDY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC2=CN=CC(=C2C(=O)O)Br)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Lithium bis(trimethylsilyl)amide (54.6 mL, 1.0 M in THF, 54.6 mmol) was added to a solution of 2-fluoro aniline (3.5 mL, 36.4 mmol) in THF (100 mL) at −78° C. The resulting solution was for 1 h at −78° C. 3-Bromo-5-fluoro-isonicotinic acid (1) (4.0 g, 18.2 mmol) was added as a solid, and the reaction solution was stirred for 48 h at room temperature. The reaction solution was concentrated via rotary evaporation, diluted with satd. NaHCO3, and washed with EtOAc. The aqueous solution was acidified with concentrated HCl. The resulting precipitate was filtered, washed with H2O, and dried under vacuum to afford the desired product (4.2 g, 74%) as a yellow solid.
Quantity
54.6 mL
Type
reactant
Reaction Step One
Quantity
3.5 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step Two
Yield
74%

Synthesis routes and methods II

Procedure details

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C[Si](C)(C)[N-][Si](C)(C)C
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